

Introduction: The Strategic Importance of 2-Pyridinecarboxaldehyde

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Compound of Interest

Compound Name: 2-Pyridinecarboxaldehyde

Cat. No.: B3422716

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2-Pyridinecarboxaldehyde (also known as 2-formylpyridine or picolinaldehyde) is a heterocyclic aromatic aldehyde that holds a position of strategic importance in modern organic synthesis and medicinal chemistry.[1][2][3][4] Its structure, which uniquely combines the electrophilic reactivity of an aldehyde with the coordinating and hydrogen-bonding capabilities of a pyridine ring, makes it an exceptionally versatile building block.[3] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this pivotal molecule. We will delve into its core properties, synthesis methodologies, key reactive pathways, and its proven applications, particularly in the synthesis of pharmacologically active agents.

Part 1: Core Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical identifiers. **2-Pyridinecarboxaldehyde** is a colorless to yellow oily liquid with a characteristic aromatic odor; older samples may appear brown due to minor impurities.[1][4] Its key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1121-60-4	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₆ H ₅ NO	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	107.11 g/mol	--INVALID-LINK--, --INVALID-LINK--
Density	~1.126 g/mL at 25 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	181 °C	--INVALID-LINK--
Melting Point	-21 to -22 °C	--INVALID-LINK--
Synonyms	2-Formylpyridine, Picolinaldehyde, Pyridine-2-aldehyde	--INVALID-LINK--

Part 2: Synthesis and Mechanistic Insights

The industrial and laboratory-scale synthesis of **2-pyridinecarboxaldehyde** is critical to its availability. While several methods exist, the most prevalent and economically viable route involves the selective oxidation of 2-picoline (2-methylpyridine), a readily available feedstock.

Oxidation of 2-Picoline

The conversion of the methyl group of 2-picoline to a formyl group is the key transformation. This is typically achieved through catalytic oxidation. One established method involves oxidation with selenium dioxide (SeO₂).^[5] However, due to the toxicity of selenium compounds, alternative multi-step procedures are often favored in industrial settings.

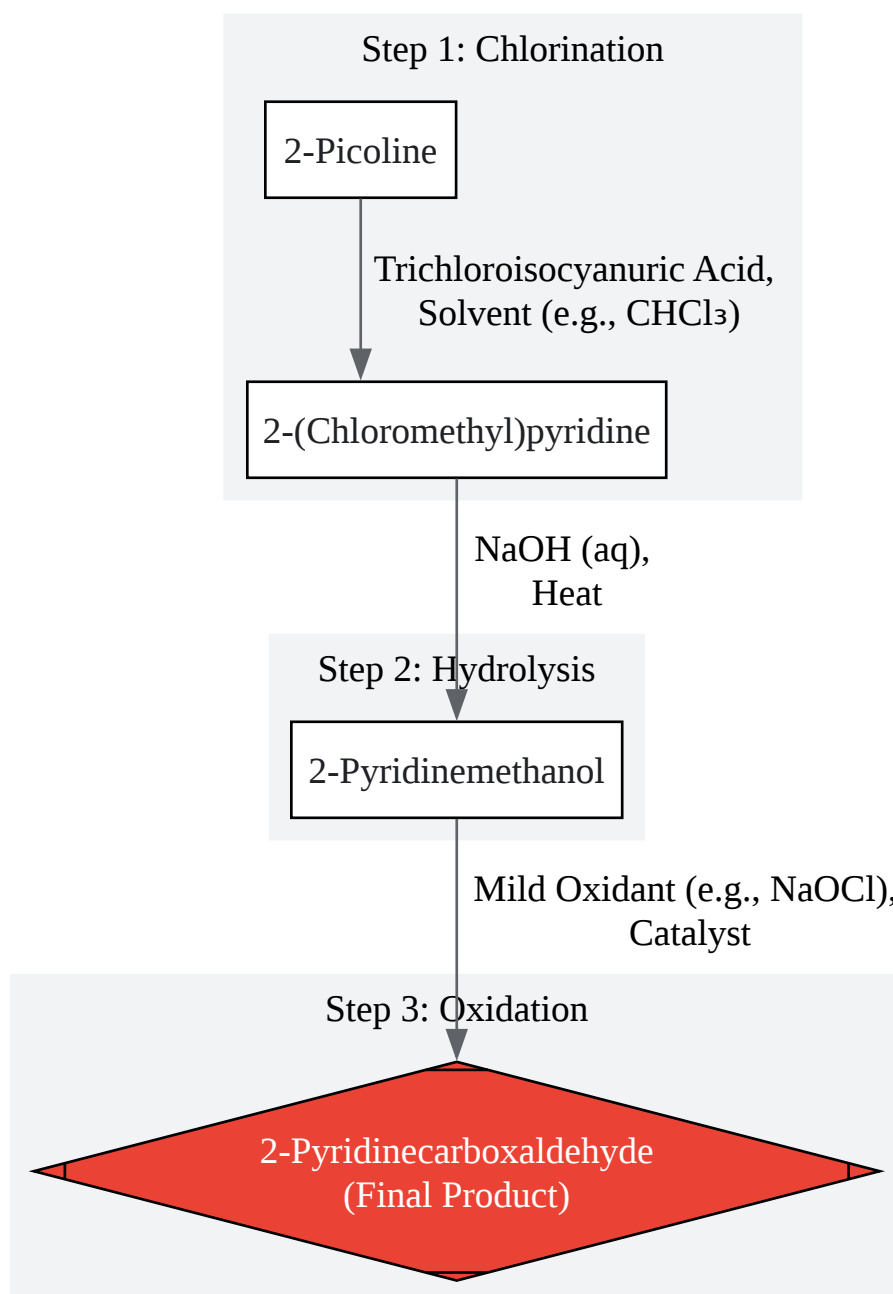
A common industrial approach involves a three-step sequence, which avoids harsh or highly toxic reagents and provides good overall yields.^{[6][7]}

- Chlorination: 2-Picoline is reacted with a chlorinating agent like trichloroisocyanuric acid in a halocarbon solvent to form 2-(chloromethyl)pyridine. This step proceeds via a radical

mechanism.

- Hydrolysis: The resulting 2-(chloromethyl)pyridine is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 2-pyridinemethanol. This is a standard nucleophilic substitution reaction.
- Oxidation: The final and most critical step is the selective oxidation of 2-pyridinemethanol to **2-pyridinecarboxaldehyde**. This can be achieved using mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid (picolinic acid).[\[8\]](#)

The following diagram illustrates this common synthetic workflow.



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Caption: A common three-step industrial synthesis of **2-Pyridinecarboxaldehyde** from 2-Picoline.

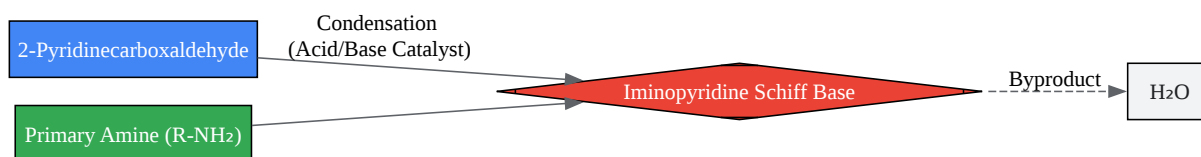
Part 3: Core Reactivity and Applications in Drug Development

The synthetic utility of **2-pyridinecarboxaldehyde** is dominated by the reactivity of its aldehyde group, which readily undergoes condensation reactions with primary amines to form Schiff bases (or imines).^{[1][4]}

Schiff Base Formation: A Gateway to Bioactive Molecules

The reaction between **2-pyridinecarboxaldehyde** and a primary amine (R-NH₂) is a robust and high-yielding condensation that forms an iminopyridine moiety. This reaction is fundamental for several reasons:

- **Ligand Synthesis:** The resulting Schiff base is an excellent bidentate ligand, capable of coordinating to metal ions through both the imine nitrogen and the pyridine nitrogen.^{[4][9]} These metal complexes have applications in catalysis and materials science and exhibit interesting biological properties.^{[1][10]}
- **Pharmacophore Construction:** The iminopyridine structure is a common pharmacophore in drug design. It provides a rigid, planar scaffold that can be readily substituted to optimize interactions with biological targets like enzymes and receptors.
- **Therapeutic Agents:** Many thiosemicarbazones, a specific class of Schiff bases formed with thiosemicarbazide, exhibit potent biological activity.^{[2][11]} Notably, derivatives of **2-pyridinecarboxaldehyde** thiosemicarbazone have been extensively studied and developed as powerful antineoplastic (anti-cancer) agents.^[5]



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Caption: General reaction scheme for the formation of a Schiff base from **2-Pyridinecarboxaldehyde**.

Key Pharmaceutical Applications

The role of **2-pyridinecarboxaldehyde** as a key starting material in pharmaceutical manufacturing is well-established.[\[2\]](#)[\[3\]](#)[\[12\]](#)

- **Pralidoxime Synthesis:** It is an essential precursor for the synthesis of Pralidoxime (2-PAM), a critical antidote for organophosphate nerve agent and pesticide poisoning.[\[1\]](#)[\[4\]](#)[\[6\]](#) Pralidoxime functions by reactivating acetylcholinesterase, an enzyme inhibited by organophosphates.
- **Antineoplastic Agents:** As mentioned, its thiosemicarbazone derivatives are a class of compounds with significant antitumor activity.[\[5\]](#) For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has shown remarkable efficacy against leukemia in preclinical models.[\[5\]](#)
- **Other Therapeutics:** It serves as a building block for a diverse range of other therapeutic agents, including the laxative bisacodyl and potential anti-HIV protease inhibitors.[\[1\]](#)[\[6\]](#)

Part 4: Experimental Protocol: Synthesis of a Schiff Base

This section provides a representative, self-validating protocol for the synthesis of N-(pyridin-2-ylmethylene)aniline, a simple Schiff base, from **2-pyridinecarboxaldehyde** and aniline.

Objective: To synthesize and characterize N-(pyridin-2-ylmethylene)aniline.

Materials:

- **2-Pyridinecarboxaldehyde** (1.07 g, 10.0 mmol)
- Aniline (0.93 g, 10.0 mmol)
- Ethanol (20 mL)
- Glacial Acetic Acid (2-3 drops, catalytic)

Safety Precautions:

- Conduct the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- **2-Pyridinecarboxaldehyde** is flammable and an irritant. Aniline is toxic and readily absorbed through the skin. Handle with care.

Procedure:

- **Reactant Dissolution:** In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve **2-pyridinecarboxaldehyde** (10.0 mmol) in 10 mL of ethanol.
- **Addition of Amine:** To this stirring solution, add aniline (10.0 mmol) dropwise.
- **Catalysis:** Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
- **Reaction:** Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Isolation:** Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product will be an oil or a solid.
- **Purification:** If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
- **Drying:** Dry the purified product under vacuum to obtain the final N-(pyridin-2-ylmethylene)aniline.

Self-Validation and Characterization:

- **Physical Appearance:** Note the color and form of the final product.
- **Melting Point:** Determine the melting point of the solid product and compare it to the literature value. A sharp melting point is indicative of high purity.
- **Spectroscopic Analysis:**

- ^1H NMR: Confirm the structure by acquiring a proton NMR spectrum. Key signals to verify include the disappearance of the aldehyde proton (~ 10 ppm) and the amine protons of aniline, and the appearance of the characteristic imine proton ($-\text{CH}=\text{N}-$) signal (typically ~ 8.5 - 9.0 ppm).
- IR Spectroscopy: Confirm the formation of the $\text{C}=\text{N}$ bond by identifying its characteristic stretching frequency (typically in the range of 1640 - 1690 cm^{-1}). The disappearance of the $\text{C}=\text{O}$ stretch from the aldehyde and the $\text{N}-\text{H}$ stretches from the amine provides further validation.

Conclusion

2-Pyridinecarboxaldehyde is far more than a simple organic reagent; it is a cornerstone intermediate in the development of complex molecules with significant biological and material applications. Its value is derived from the dual reactivity of its aldehyde and pyridine functionalities, which chemists leverage to construct diverse molecular architectures. For professionals in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in creating the next generation of therapeutic agents.

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